molecular formula C18H15BrN2O2S B2530815 2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034594-75-5

2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2530815
CAS No.: 2034594-75-5
M. Wt: 403.29
InChI Key: ZHPFTSCIMWPOCJ-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and methoxy groups, along with a pyridine ring attached to a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

  • Step 1: Synthesis of 2-bromo-5-methoxybenzoic acid

    • React 2-bromo-5-methoxybenzaldehyde with an oxidizing agent such as potassium permanganate (KMnO₄) to form 2-bromo-5-methoxybenzoic acid.
  • Step 2: Formation of the benzamide

    • Convert 2-bromo-5-methoxybenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂), followed by reaction with the amine derivative of the pyridine-thiophene moiety to form the benzamide.
  • Step 3: Suzuki–Miyaura Coupling

    • Couple the benzamide with a boronic acid derivative of the thiophene-pyridine moiety using a palladium catalyst under mild conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

  • Substitution Reactions

    • The bromine atom can be substituted with other nucleophiles under appropriate conditions.
  • Oxidation and Reduction Reactions

    • The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid.
    • The compound can also undergo reduction reactions, particularly at the pyridine or thiophene rings.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

  • Substitution reactions can yield various derivatives depending on the nucleophile used.
  • Oxidation can produce hydroxyl or carboxylic acid derivatives.
  • Reduction can lead to partially or fully reduced products, altering the electronic properties of the compound.

Scientific Research Applications

2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:

  • Medicinal Chemistry

    • Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.
  • Organic Synthesis

    • Utilized as an intermediate in the synthesis of more complex molecules.
  • Material Science

    • Incorporated into polymers or other materials to enhance their electronic or optical properties.
  • Biological Studies

    • Investigated for its biological activity, including potential anti-inflammatory, antimicrobial, or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-methoxybenzoic acid
  • 2-bromo-5-methoxybenzaldehyde
  • Thiophene derivatives
  • Pyridine derivatives

Uniqueness

2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S/c1-23-14-4-5-16(19)15(9-14)18(22)21-10-12-3-2-7-20-17(12)13-6-8-24-11-13/h2-9,11H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPFTSCIMWPOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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